Lipophilicity Control via Saturation: LogP Modulation Relative to the Aromatic Indole Analog
5-Methoxy-3-(propan-2-yl)-2,3-dihydro-1H-indole exhibits a LogP of 2.86, representing a reduction of 0.44 log units compared to its fully aromatic analog 3-isopropyl-5-methoxy-1H-indole (LogP 3.30) . This difference, arising from saturation of the C2–C3 bond, translates to an approximately 2.75-fold lower octanol–water partition coefficient, which predicts improved aqueous solubility and reduced non-specific protein binding relative to the aromatic comparator [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.86 (computed) |
| Comparator Or Baseline | 3-Isopropyl-5-methoxy-1H-indole (CAS 1693676-76-4): LogP = 3.30 (computed) |
| Quantified Difference | ΔLogP = -0.44 (target is 2.75-fold less lipophilic by octanol–water partition ratio) |
| Conditions | Computed LogP values from supplier computational chemistry modules; consistent methodology applied to both compounds. |
Why This Matters
For procurement decisions in drug discovery programs, a 0.44 LogP reduction can substantially improve a compound's compliance with Lipinski's Rule of Five parameters and enhance predicted oral bioavailability, making the dihydro analog a strategically distinct starting point from the aromatic indole series.
- [1] Lipinski, C.A. et al., 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings,' Advanced Drug Delivery Reviews, 1997, 23, 3–25. View Source
